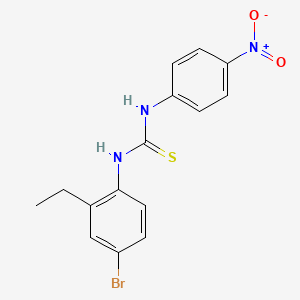
N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide
Übersicht
Beschreibung
N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide, also known as Flumazenil, is a selective antagonist of the benzodiazepine receptor. It is commonly used in scientific research to study the effects of benzodiazepines on the central nervous system. Flumazenil has been shown to have a high affinity for the benzodiazepine receptor and is able to competitively inhibit the binding of benzodiazepines to this receptor.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide is primarily used in scientific research to study the effects of benzodiazepines on the central nervous system. It is commonly used to investigate the role of benzodiazepine receptors in anxiety, sleep, and memory. N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide has also been used to study the effects of benzodiazepines on neurotransmitter release and synaptic plasticity.
Wirkmechanismus
N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide acts as a competitive antagonist at the benzodiazepine receptor. It is able to bind to the receptor and prevent benzodiazepines from binding. This results in a decrease in the effects of benzodiazepines on the central nervous system. N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide has been shown to have a high affinity for the benzodiazepine receptor, with a dissociation constant of approximately 0.2 nM.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the sedative, anxiolytic, and anticonvulsant effects of benzodiazepines. N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide has also been shown to increase the release of acetylcholine and dopamine in the brain. It has been suggested that N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide may have potential therapeutic applications in the treatment of cognitive disorders and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide in lab experiments is its high affinity for the benzodiazepine receptor. This allows for precise and specific manipulation of the receptor. Additionally, N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide is relatively easy to synthesize and is commercially available. However, one limitation of N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide is its short half-life, which can make it difficult to use in long-term experiments.
Zukünftige Richtungen
There are a number of future directions for research involving N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide. One area of interest is the potential therapeutic applications of N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide in the treatment of cognitive disorders and Parkinson's disease. Additionally, further research is needed to fully understand the effects of N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide on neurotransmitter release and synaptic plasticity. Finally, the development of new and more potent benzodiazepine receptor antagonists may lead to new avenues of research involving N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-21-15-8-2-3-9-16(15)22-11-5-10-17(20)19-14-7-4-6-13(18)12-14/h2-4,6-9,12H,5,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIUFHYVJRTKEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[({[2-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzamide](/img/structure/B4118827.png)
![9-(2,3-dimethoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4118832.png)
![2-[(4-chlorophenyl)thio]-N-(2,6-difluorophenyl)propanamide](/img/structure/B4118837.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-2-pyridinecarboxamide](/img/structure/B4118846.png)


![4-methyl-3-({[(4-nitrophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4118881.png)

![N~2~-(2-fluorophenyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4118897.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4118899.png)
![dimethyl [1-(4-bromophenyl)-3-(4-fluorophenyl)-2-methyl-3-oxopropyl]malonate](/img/structure/B4118910.png)

![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4118916.png)
![N-(4-bromo-2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4118919.png)